N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Description

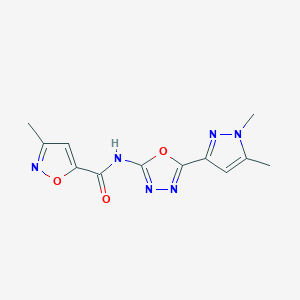

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS: 1173377-53-1) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,5-dimethylpyrazole moiety at position 5 and linked via an amide bond to a 3-methylisoxazole-5-carboxylic acid group. Its molecular formula is C₁₄H₁₃N₅O₂S, with a molecular weight of 315.35 g/mol . The compound’s structural complexity arises from the integration of three distinct heterocycles: pyrazole, oxadiazole, and isoxazole. These motifs are known for their bioisosteric properties and roles in modulating pharmacokinetic profiles, such as metabolic stability and membrane permeability .

Synthetic routes for analogous compounds (e.g., pyrazole-oxadiazole hybrids) typically employ carbodiimide-based coupling agents like EDCI and HOBt, as described in the preparation of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)pyrazole-4-carboxamides .

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O3/c1-6-4-9(21-17-6)10(19)13-12-15-14-11(20-12)8-5-7(2)18(3)16-8/h4-5H,1-3H3,(H,13,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSHVZQYRVXIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. This compound is a derivative of pyrazole and oxadiazole, which are known to have various biological activities. .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Therefore, it is possible that this compound may affect multiple biochemical pathways related to these activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities associated with pyrazole derivatives, it is possible that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocycles, which contribute to its biological properties. The key components include:

- Pyrazole ring : Known for various biological activities.

- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory effects.

- Isoxazole moiety : Recognized for its role in modulating immune responses.

Molecular Formula

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the compound , exhibit significant immunomodulatory properties. A study highlighted that compounds with similar structures can regulate immune functions by affecting cytokine production and lymphocyte proliferation.

Key Findings:

- Inhibition of TNF-α Production : Compounds related to isoxazoles have been shown to inhibit TNF-α production in vitro, which is crucial for inflammatory responses .

- Regulation of Immune Cell Proliferation : The compound may influence the proliferation of thymocytes and splenocytes, impacting overall immune response .

2. Anti-inflammatory Activity

The anti-inflammatory properties are particularly noteworthy. Isoxazole derivatives have been documented to reduce carrageenan-induced paw edema in animal models, indicating potential applications in treating inflammatory diseases .

Study 1: Immunomodulatory Properties

A comprehensive review on isoxazole derivatives demonstrated their ability to modulate immune responses significantly. The study reported that specific derivatives could inhibit humoral immune responses while enhancing cellular immunity .

| Compound | Effect on Immune Response | Mechanism |

|---|---|---|

| MO5 | Inhibits humoral response | TNF-α inhibition |

| RM-11 | Enhances CD4+ T cell activity | Lymphocyte promotion |

Study 2: In Vivo Efficacy

In vivo studies have shown that similar compounds can significantly alter immune cell populations in mice. For instance, treatment with certain isoxazole derivatives increased the percentage of mature CD4+ and CD8+ T cells, which are essential for effective immune responses .

Scientific Research Applications

Medicinal Chemistry

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has shown promise in medicinal chemistry for its potential therapeutic effects. Its derivatives have been evaluated for:

- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been tested against various cancer cell lines with promising results regarding growth inhibition .

- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways suggests its potential as an anti-inflammatory agent .

Agricultural Applications

Research indicates that compounds similar to this compound may be effective in agricultural settings:

- Pesticidal Activity : Studies have explored the use of oxadiazole derivatives as pesticides due to their ability to disrupt biological processes in pests .

Material Science

The unique structural features of this compound allow for its use in developing new materials:

- Polymeric Applications : The incorporation of isoxazole and oxadiazole groups into polymers can enhance their thermal stability and mechanical properties .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of various oxadiazole derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines including SNB19 and OVCAR8. The percent growth inhibition ranged from 67% to 86%, indicating strong potential for development as anticancer agents .

Case Study 2: Anti-inflammatory Screening

In another study assessing the anti-inflammatory properties of similar compounds, it was found that certain derivatives could effectively inhibit pro-inflammatory cytokines in vitro. This suggests a pathway for therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its thiophene-prop-2-enamide side chain (), which distinguishes it from other pyrazole-oxadiazole derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Impact on Melting Points: Halogenated derivatives (e.g., 3b, 3d in ) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C), likely due to increased crystallinity from halogen-mediated intermolecular interactions .

- Bioisosteric Modifications : The dihydroisoxazole in and difluoropyrrolidine in introduce conformational rigidity and fluorine-induced electronic effects, respectively, which are absent in the target compound.

- Thiophene vs. Aryl Groups : The thiophene-enamide side chain in the target compound () may enhance binding to sulfur-rich biological targets (e.g., kinases) compared to purely aromatic systems in .

Functional Group Contributions

- Carboxamide Linkage : Present in both the target compound and derivatives, this group facilitates hydrogen bonding with biological targets, a critical feature for inhibitory activity in enzyme assays .

- Oxadiazole vs. Thiazole : Compared to thiazole-containing compounds (), the oxadiazole core in the target compound offers greater metabolic resistance due to reduced susceptibility to oxidative cleavage .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

The synthesis involves multi-step heterocyclic coupling reactions. Critical factors include:

- Reagent Selection : Use K₂CO₃ as a base in DMF for nucleophilic substitution (e.g., thiol group alkylation) to form the oxadiazole core .

- Stoichiometry : Maintain a 1:1.1 molar ratio between the oxadiazole-thiol precursor and alkylating agents (e.g., RCH₂Cl) to minimize side products .

- Reaction Monitoring : Employ TLC or HPLC to track intermediates, ensuring completion of each step before purification .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating high-purity fractions .

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and computational techniques:

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the isoxazole methyl group (δ ~2.5 ppm) and pyrazole protons (δ ~6.2 ppm) confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography : Resolves spatial arrangements of heterocyclic rings, particularly the dihedral angles between oxadiazole and pyrazole moieties .

Advanced: What computational strategies predict this compound’s bioactivity?

Methodological Answer:

Advanced modeling integrates:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to assess binding affinities with target proteins (e.g., kinases or enzymes). Focus on hydrogen bonds between the carboxamide group and active-site residues .

- QSAR Models : Train regression models using descriptors like LogP, topological polar surface area, and electronic parameters to correlate structure with activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .

Advanced: How can contradictory data in biological assays be resolved?

Methodological Answer:

Address discrepancies through systematic validation:

- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls .

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify non-specific interactions .

- Metabolite Analysis : LC-MS/MS detects degradation products or metabolites that may interfere with bioactivity readings .

Basic: What methods characterize the compound’s solubility and stability?

Methodological Answer:

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λmax ~270 nm for isoxazole derivatives) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification to assess hydrolytic/oxidative degradation .

Advanced: How are reaction mechanisms elucidated for heterocyclic coupling steps?

Methodological Answer:

Mechanistic studies involve:

- Isotopic Labeling : Introduce ¹⁸O or deuterium to track oxygen or proton transfer during cyclization .

- Kinetic Profiling : Monitor reaction rates via in situ IR spectroscopy (e.g., C=O stretching at ~1700 cm⁻¹) to identify rate-determining steps .

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to map energy barriers for oxadiazole formation .

Advanced: What analytical techniques resolve isomeric impurities?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IG-U column with hexane/isopropanol (90:10) to separate enantiomers or regioisomers .

- 2D NMR : NOESY correlations distinguish substituent orientations (e.g., pyrazole vs. isoxazole ring proximity) .

Basic: How is the compound’s potential as a kinase inhibitor evaluated?

Methodological Answer:

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of recombinant kinases (e.g., EGFR or CDK2) at 1–10 µM concentrations .

- Cellular Efficacy : Test proliferation inhibition in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating IC₅₀ values with kinase data .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .

- DoE Optimization : Apply Taguchi or Box-Behnken designs to optimize variables (temperature, solvent ratio, catalyst loading) .

Advanced: How do structural modifications alter bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.